

UNC2881 Target Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: UNC2881

Cat. No.: B15604290

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Introduction

UNC2881 is a potent and selective small-molecule inhibitor of Mer proto-oncogene, tyrosine kinase (MERTK), a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases.^{[1][2][3][4][5]} The TAM family plays a crucial role in regulating immune homeostasis, phagocytosis of apoptotic cells, and platelet aggregation.^{[1][2][6][7]} Dysregulation of TAM signaling, particularly the overexpression and activation of MERTK, is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target selectivity profile of **UNC2881**, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Quantitative Target Selectivity Data

The selectivity of **UNC2881** has been primarily characterized against the TAM family of kinases. The following tables summarize the key quantitative data from both biochemical and cellular assays.

Table 1: Biochemical Assay Data for UNC2881

Target	Assay Type	IC50 (nM)	Selectivity vs. Mer	Reference
Mer	Cell-free	4.3	-	[2] [3] [4] [5]
Axl	Cell-free	360	~84-fold	[1] [4]
Tyro3	Cell-free	250	~58-fold	[2] [4]

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Assay Data for UNC2881

Target	Cell Line	Assay Type	IC50 (nM)	Reference
Mer Phosphorylation	697 B-ALL	Western Blot	22	[3] [4]

B-ALL: B-cell acute lymphoblastic leukemia.

Comparative Kinase Selectivity

While a comprehensive kinome-wide scan for **UNC2881** is not publicly available, data from other well-characterized MERTK inhibitors provide valuable context for its selectivity profile.

Table 3: Selectivity of other notable MERTK inhibitors

Compound	Primary Targets	Key Off-Targets (IC50 nM)	Reference
UNC2025	Mer (0.46 nM), FLT3 (0.35 nM)	AXL (1.65 nM), TRKA (1.67 nM), TRKC (4.38 nM), TYRO3 (5.83 nM), KIT (8.18 nM)	[8][9]
MRX-2843	Mer (1.3 nM), FLT3 (0.64 nM)	TYRO3	[10][11][12][13]
Merestinib (LY2801653)	c-Met (Ki=2 nM), MERTK (10 nM)	AXL (2 nM), FLT3 (7 nM), MST1R (11 nM), ROS1 (23 nM), DDR1/2 (0.1/7 nM)	[14][15][16][17][18]
UNC2250	Mer (1.7 nM)	Axl (~272 nM), Tyro3 (~102 nM)	[19][20]

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the selectivity and cellular activity of **UNC2881**.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 of an inhibitor against a purified kinase.

Materials:

- Purified recombinant MERTK, AXL, or TYRO3 kinase
- Europium-labeled anti-tag antibody (e.g., anti-GST)
- Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

- **UNC2881** (or test compound) serially diluted in DMSO
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well, low-volume, black microplates

Procedure:

- **Compound Preparation:** Prepare a 10-point, 3-fold serial dilution of **UNC2881** in 100% DMSO, starting from a high concentration (e.g., 100 μM).
- **Assay Plate Preparation:** Add 50 nL of each compound dilution to the assay plate in duplicate. Include DMSO-only wells for no-inhibitor control and a well with a high concentration of a known potent inhibitor for the high-inhibition control.
- **Kinase/Antibody Mixture:** Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer at 2X the final desired concentration. Add 5 μL of this mixture to each well.
- **Tracer Solution:** Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2X the final desired concentration.
- **Reaction Initiation:** Add 5 μL of the tracer solution to each well to start the binding reaction. The final volume in each well will be 10 μL.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) after excitation at 340 nm.
- **Data Analysis:**
 - Calculate the emission ratio (665 nm / 615 nm) for each well.
 - Normalize the data to the controls (% inhibition).
 - Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Mer Phosphorylation Assay (Western Blot)

This protocol details the procedure for assessing the ability of **UNC2881** to inhibit MERTK autophosphorylation in a cellular context.

Materials:

- 697 B-cell acute lymphoblastic leukemia (B-ALL) cells
- **UNC2881**
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-MERTK (Tyr749) and anti-total-MERTK
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

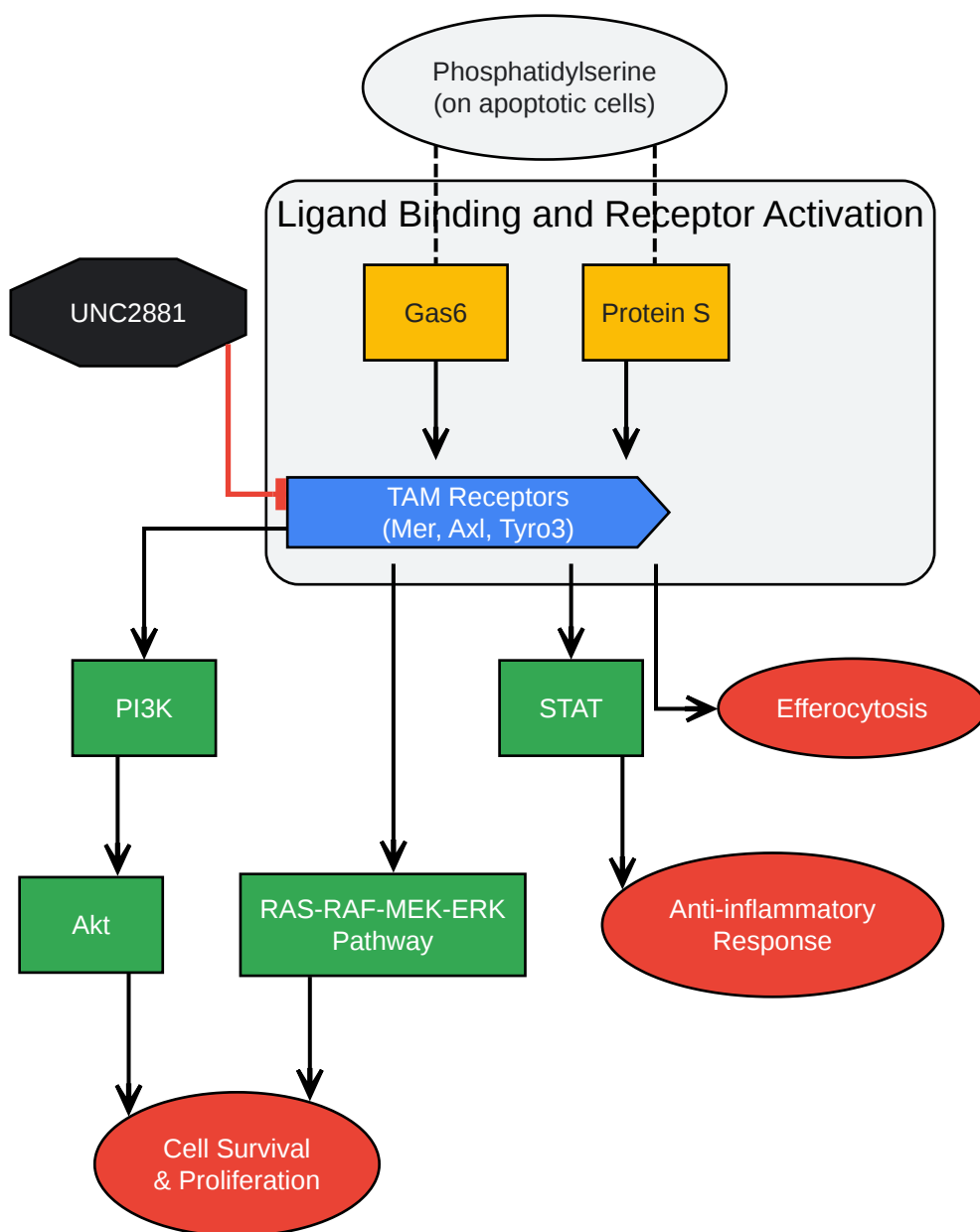
- Cell Culture and Treatment:

- Culture 697 B-ALL cells to the desired density.
- Treat the cells with various concentrations of **UNC2881** (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
- Cell Lysis:
 - Harvest the cells by centrifugation and wash with ice-cold PBS.
 - Lyse the cell pellet with ice-cold lysis buffer.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-phospho-MERTK primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection:
 - Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MERTK.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-MERTK signal to the total MERTK signal for each treatment condition.
 - Plot the normalized phospho-MERTK signal against the **UNC2881** concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

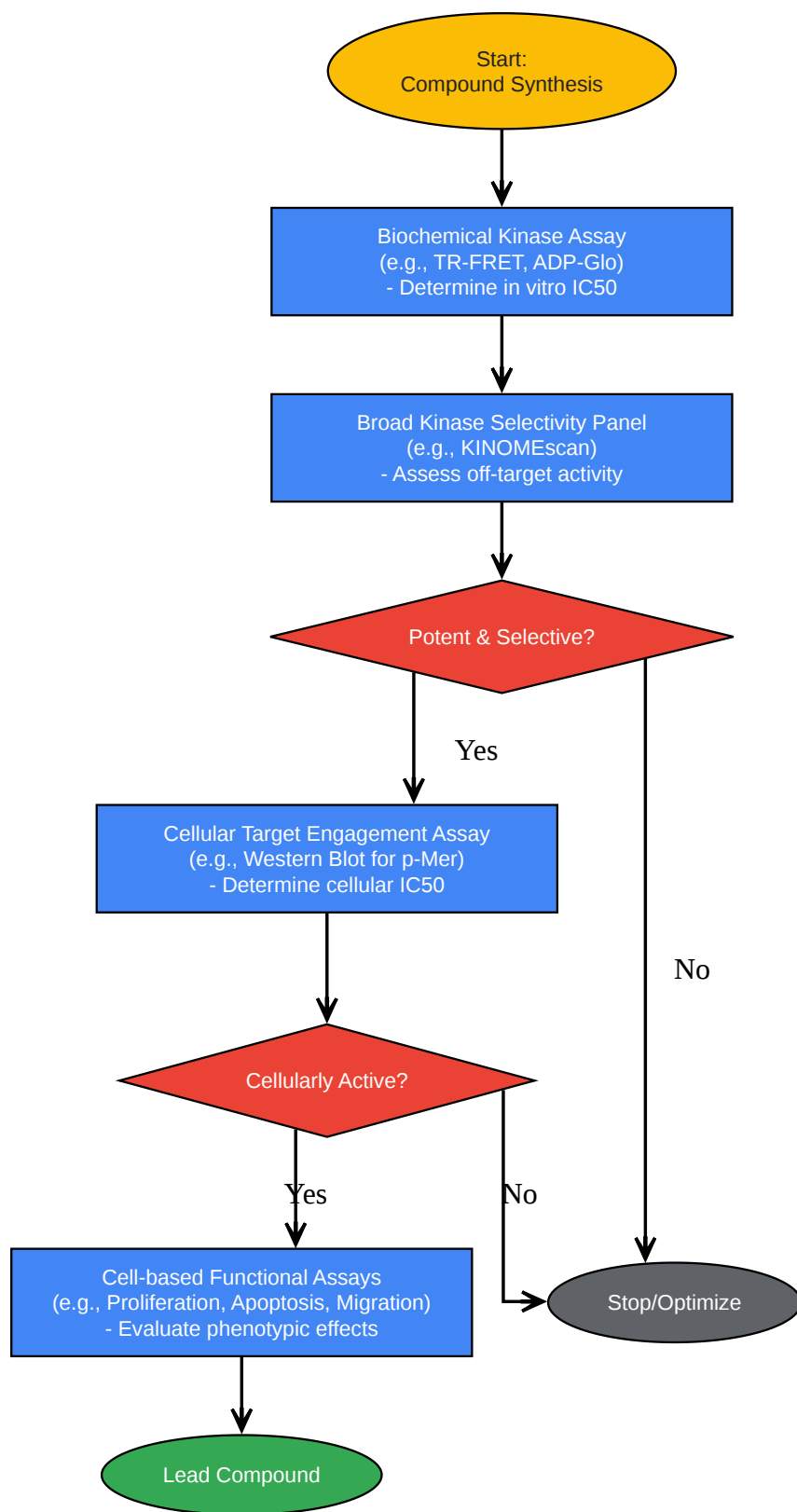
TAM Kinase Signaling Pathway



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Caption: TAM kinase signaling pathway initiated by ligands Gas6 and Protein S, leading to various cellular responses.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: A typical workflow for the preclinical profiling of a kinase inhibitor.

Conclusion

UNC2881 is a highly potent and selective inhibitor of MERTK, demonstrating significant selectivity over the other TAM family members, AXL and TYRO3, in both biochemical and cellular assays. Its well-defined target profile makes it a valuable tool for investigating the biological roles of MERTK and a promising lead compound for the development of therapeutics targeting MERTK-driven pathologies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

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